molecular formula C11H14F3NO B3090667 2-Butoxy-5-(trifluoromethyl)aniline CAS No. 121307-24-2

2-Butoxy-5-(trifluoromethyl)aniline

Cat. No. B3090667
CAS RN: 121307-24-2
M. Wt: 233.23 g/mol
InChI Key: DNNIFEKELMHESI-UHFFFAOYSA-N
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Description

2-Butoxy-5-(trifluoromethyl)aniline is a primary aromatic amine. It has a molecular weight of 233.23 and a molecular formula of C11H14F3NO .


Molecular Structure Analysis

The molecular structure of 2-Butoxy-5-(trifluoromethyl)aniline consists of 11 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The exact structure visualization was not found in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Butoxy-5-(trifluoromethyl)aniline are not fully detailed in the searched resources. It’s known that it has a molecular weight of 233.23 , but further details such as melting point, boiling point, and density were not found.

Scientific Research Applications

Synthesis and Characterization

  • Ortho-Effect Study : The ortho-effect in compounds related to 2-Butoxy-5-(trifluoromethyl)aniline, specifically 2-amino- and 2-methylaminobenzylidyne trifluoride, was investigated, focusing on steric factors and intramolecular hydrogen bonding (Grocock et al., 1971).

  • Structural Studies in Ligand Synthesis : A study involved using F, CF3-substituted anilines, including 2-butoxy-5-(trifluoromethyl)aniline, for synthesizing Cu(II) and Pd(II) complexes. These compounds were characterized using various techniques and assessed for their antiproliferative activity (Kasumov et al., 2016).

  • Chemical Reactivity in Organic Synthesis : 2-Butoxy-5-(trifluoromethyl)aniline was utilized as a monodentate transient directing group in a Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process facilitated the synthesis of complex molecules such as quinazoline and fused isoindolinone (Wu et al., 2021).

Applications in Materials Science

  • Sensor Development : Research on poly(aniline) and its derivatives, which could include 2-butoxy-5-(trifluoromethyl)aniline, focused on developing sensors that exploit the inductive effect on the polymer's pK(a) for nonenzymatic glucose sensing (Shoji & Freund, 2001).

  • Polymer Synthesis : Aniline derivatives, potentially including 2-butoxy-5-(trifluoromethyl)aniline, have been used in the oxidative polymerization of polyaniline. This process is essential in applications like alternative energy sources, information storage, and membrane technology (Gospodinova & Terlemezyan, 1998).

Spectroscopic Analysis and Molecular Studies

  • Vibrational Spectra Analysis : Studies involving vibrational spectra, such as FT-IR and FT-Raman, of related compounds like 2-chloro-5-(trifluoromethyl) aniline, provide insights into the molecular structure and electronic properties of these compounds (Karthick et al., 2013).

  • Quantum Chemical Studies : Investigations on the molecular orbital calculations, chemical reactivity, and thermodynamic parameters of related compounds, such as 2-chloro-5-(trifluoromethyl) aniline, offer a deeper understanding of their electronic structure (Karthick et al., 2013).

Future Directions

The future directions for the use and study of 2-Butoxy-5-(trifluoromethyl)aniline are not specified in the searched resources. It’s currently used for proteomics research , suggesting it may have potential applications in biological and medical research.

properties

IUPAC Name

2-butoxy-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14/h4-5,7H,2-3,6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNIFEKELMHESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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